molecular formula C5H11N7O9 B14232522 2-Amino-1,7-dihydropurin-6-one;nitric acid;dihydrate CAS No. 495413-83-7

2-Amino-1,7-dihydropurin-6-one;nitric acid;dihydrate

Cat. No.: B14232522
CAS No.: 495413-83-7
M. Wt: 313.18 g/mol
InChI Key: GVZKPBNJZUHBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,7-dihydropurin-6-one;nitric acid;dihydrate, also known as guanine, is a naturally occurring purine derivative. It is one of the four main nucleobases found in the nucleic acids DNA and RNA, where it pairs with cytosine. Guanine plays a crucial role in the storage and transmission of genetic information.

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanine can be synthesized through several methods. One common method involves the oxidation of guanosine, a nucleoside composed of guanine and ribose. This process typically uses strong oxidizing agents such as nitric acid. Another method involves the cyclization of 2,4,5-triamino-6-hydroxypyrimidine with formic acid.

Industrial Production Methods

Industrial production of guanine often involves the extraction from natural sources, such as fish scales, where it is found in significant quantities. The extracted guanine is then purified through crystallization processes.

Chemical Reactions Analysis

Types of Reactions

Guanine undergoes various chemical reactions, including:

    Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.

    Reduction: Reduction reactions can convert guanine to dihydroguanine.

    Substitution: Guanine can participate in substitution reactions, particularly in the presence of alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Alkylating Agents: Methyl iodide, ethyl methanesulfonate.

Major Products

    8-Oxoguanine: Formed through oxidation.

    Dihydroguanine: Formed through reduction.

    Alkylated Guanine Derivatives: Formed through substitution reactions.

Scientific Research Applications

Guanine has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its role in DNA and RNA structure and function.

    Medicine: Investigated for its potential in antiviral therapies, particularly as an intermediate in the synthesis of antiviral drugs like acyclovir.

    Industry: Used in cosmetics for its light-diffusing properties, giving products a shimmering effect.

Mechanism of Action

Guanine exerts its effects primarily through its role in nucleic acids. It pairs with cytosine through hydrogen bonding, contributing to the stability of the DNA double helix. In RNA, guanine is involved in various secondary structures, such as hairpins and loops, which are crucial for RNA function. Guanine’s interactions with other molecules, such as proteins and enzymes, are mediated through its nitrogenous base structure, allowing it to participate in numerous biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenine: Another purine base found in DNA and RNA, pairs with thymine in DNA and uracil in RNA.

    Cytosine: A pyrimidine base that pairs with guanine in both DNA and RNA.

    Thymine: A pyrimidine base found only in DNA, pairs with adenine.

    Uracil: A pyrimidine base found only in RNA, pairs with adenine.

Uniqueness

Guanine is unique among these compounds due to its specific pairing with cytosine and its role in forming the guanine-quadruplex structures, which are involved in the regulation of gene expression and maintenance of genomic stability.

Properties

CAS No.

495413-83-7

Molecular Formula

C5H11N7O9

Molecular Weight

313.18 g/mol

IUPAC Name

2-amino-1,7-dihydropurin-6-one;nitric acid;dihydrate

InChI

InChI=1S/C5H5N5O.2HNO3.2H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;2*2-1(3)4;;/h1H,(H4,6,7,8,9,10,11);2*(H,2,3,4);2*1H2

InChI Key

GVZKPBNJZUHBIM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.